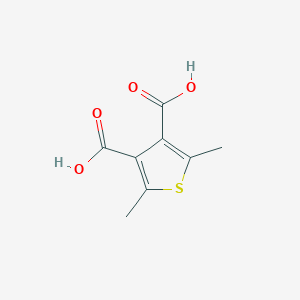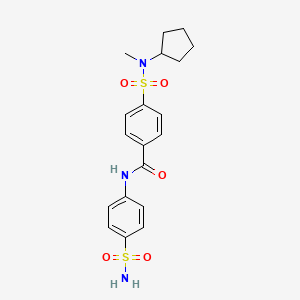
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide is a sulfamoyl benzamide derivative, which is a class of compounds known for their biological activities. While the specific compound is not directly studied in the provided papers, similar sulfamoyl benzamide derivatives have been synthesized and evaluated for various biological activities, including as inhibitors for glycine transporter-1 and h-NTPDases, which are involved in physiological and pathological functions such as thrombosis, diabetes, inflammation, and cancer .
Synthesis Analysis
The synthesis of sulfamoyl benzamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the coupling of chlorosulfonylbenzoic acid with biologically relevant substituents. For instance, sulfonamides have been synthesized in aqueous medium from chlorosulfonylbenzoic acid, while carboxamides have been synthesized using carbodiimide coupling . These methods could potentially be applied to the synthesis of this compound, with appropriate modifications to incorporate the cyclopentyl and methyl groups.
Molecular Structure Analysis
The molecular structure of sulfamoyl benzamide derivatives can be characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) is often used to calculate the molecular geometry, vibrational frequencies, and to compare with experimental data. For example, the molecular structure of a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was elucidated using these methods, and its stability was analyzed using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Sulfamoyl benzamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity nature of these molecules can be characterized by local reactivity descriptors and frontier molecular orbital analysis. The electronic properties such as HOMO-LUMO energies can indicate the potential for charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl benzamide derivatives can be influenced by their molecular structure. The thermal stability can be assessed through thermal analysis, and the electronic properties can be studied using UV-Vis spectroscopy and molecular electrostatic potential (MEP) maps. These properties are crucial for understanding the behavior of the compounds in different environments and their interactions with biological targets .
Relevant Case Studies
Case studies involving sulfamoyl benzamide derivatives have demonstrated their potential as selective inhibitors for various targets. For instance, certain derivatives have shown in vivo activity in rodent models and have been identified as potent inhibitors of h-NTPDases, with IC50 values in the sub-micromolar range. Molecular docking studies have further revealed significant interactions with amino acids of the target proteins, suggesting a strong binding affinity and specificity .
Scientific Research Applications
Carbonic Anhydrase Inhibition
One major area of application is the inhibition of carbonic anhydrase (CA) isoenzymes. Compounds similar to 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide have been studied for their inhibitory effects on carbonic anhydrase isoforms, which play significant roles in physiological processes such as respiration, acid-base balance, and CO2 transport. Aromatic sulfonamides, in particular, have been found to exhibit nanomolar half maximal inhibitory concentration (IC50) values against CA isoenzymes, indicating potent inhibitory activity (Supuran, Maresca, Gregáň, & Remko, 2013). These findings suggest the potential utility of such compounds in designing inhibitors for various CA isoenzymes, which could have implications in treating conditions like glaucoma, epilepsy, and certain forms of cancer.
Synthesis and Structural Analysis
The synthesis and structural characterization of related sulfonamide compounds have been extensively studied. These investigations provide valuable information on the molecular structure, crystallization, and interaction properties of sulfonamide derivatives. For example, detailed crystal structure and Hirshfeld surface analysis have been conducted on related compounds, shedding light on the molecular interactions and stabilization mechanisms within the crystal lattice (Etsè, Zaragoza, & Pirotte, 2019). Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in pharmaceutical formulations and material science.
Biological Activity and Potential Applications
Research has also focused on the biological activities of sulfonamide derivatives, exploring their potential as antimicrobial and antifungal agents, as well as their application in material science, such as flame retardants and surface coating additives. For instance, sulfanilamide derivatives have been synthesized and characterized, demonstrating varied thermal properties and antimicrobial activities (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014). Additionally, sulfonamide (Schiff base) ligands and their metal complexes have been synthesized and investigated for their efficiency in polyurethane varnish as flame retardant and antimicrobial surface coating additives, highlighting the diverse applications of these compounds beyond their biochemical roles (El‐Wahab, El-Fattah, El-alfy, Owda, Lin, & Hamdy, 2020).
properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGYAVTVDPRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)
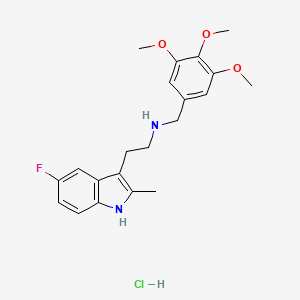
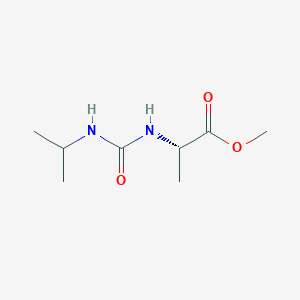
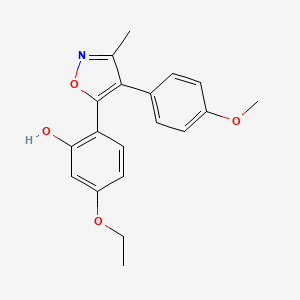
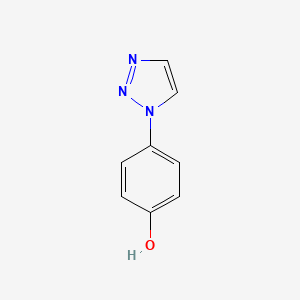
![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)
![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)
